molecular formula C16H16FN3O4S B2577824 ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-65-6

ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2577824
CAS RN: 946332-65-6
M. Wt: 365.38
InChI Key: ARFHFWGLYMNMAE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of various pyrimidine derivatives, including those similar to ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, has been extensively explored for their potential applications in medicinal chemistry and material science. A study presented the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, highlighting the versatility of pyrimidine scaffolds in generating compounds with different substituents and their structural characterization through crystallography (Stolarczyk et al., 2018).

Antimicrobial and Antifungal Activity

Compounds derived from pyrimidine structures, including this compound, have shown promising antimicrobial and antifungal activities. Research involving ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives demonstrated significant antibacterial and antifungal properties, offering insights into the potential of such compounds in developing new therapeutic agents (Tiwari et al., 2018).

Nonlinear Optical Properties

The exploration of pyrimidine derivatives extends into the field of material science, where their nonlinear optical properties are of interest. A study on the synthesis, crystal growth, and structural evaluation of a pyrimidine derivative similar to the compound revealed its potential applications in nonlinear optical materials due to its favorable structural and electronic characteristics (Dhandapani et al., 2017).

Cytotoxic Activity

Investigations into the cytotoxic activities of pyrimidine derivatives have provided valuable insights for cancer research. The synthesis of novel thiopyrimidine derivatives and their evaluation against various cancer cell lines have shown differing levels of cytotoxicity, indicating the potential for developing targeted cancer therapies (Stolarczyk et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for this compound could involve further studies on its potential neuroprotective and anti-neuroinflammatory properties . The development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-5-10(17)7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHFWGLYMNMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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